tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
CAS No.:
Cat. No.: VC15939250
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate -](/images/structure/VC15939250.png)
Specification
Molecular Formula | C13H23NO3 |
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Molecular Weight | 241.33 g/mol |
IUPAC Name | tert-butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
Standard InChI | InChI=1S/C13H23NO3/c1-10-7-16-6-5-13(10)8-14(9-13)11(15)17-12(2,3)4/h10H,5-9H2,1-4H3 |
Standard InChI Key | BKWLHOFYHKJSBI-UHFFFAOYSA-N |
Canonical SMILES | CC1COCCC12CN(C2)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a spiro[3.5]nonane core, where a 3-membered aziridine ring and a 6-membered oxa-containing ring (7-oxa) share a central carbon atom. Key substituents include:
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A tert-butyl carbamate group at the 2-position of the azaspiro system.
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A methyl group at the 5-position of the oxa ring.
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An ether oxygen (7-oxa) within the larger ring.
This configuration imposes significant steric constraints, enhancing metabolic stability and modulating solubility .
Physicochemical Characteristics
While experimental data for the exact compound are unavailable, extrapolations from analogs suggest:
The tert-butyl group enhances lipophilicity, while the oxa moiety may improve aqueous solubility relative to all-carbon analogs .
Synthetic Methodologies
Retrosynthetic Analysis
The spiro[3.5]nonane core can be constructed via ring-closing metathesis or cycloaddition strategies, with the tert-butyl carbamate introduced early for protection. The methyl and oxa groups likely originate from tailored starting materials:
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Spiro Core Formation: Analogous to the synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, Zn/Cu-mediated cyclization of dichloroacetyl precursors could be adapted .
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Oxa Ring Introduction: Etherification via Williamson synthesis or ring-expansion using epoxides.
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Methyl Group Installation: Alkylation at the 5-position using methyl halides or Grignard reagents.
Proposed Synthetic Route
Step 1: Protection of piperidine derivative with tert-butyl carbamate.
Step 2: Dichloroacetylation at the 4-position, followed by Zn/Cu-promoted cyclization to form the spiro[3.5] framework .
Step 3: Oxa ring formation via intramolecular nucleophilic substitution.
Step 4: Methylation at the 5-position using CH₃I under basic conditions.
Critical Challenges:
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Regioselectivity: Ensuring methylation occurs exclusively at the 5-position.
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Oxa Ring Stability: Avoiding ring-opening during acidic/basic conditions .
Functional Applications
Pharmaceutical Intermediates
Spirocyclic tert-butyl carbamates are prized in drug discovery for their:
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Conformational Restriction: Enhancing target binding affinity (e.g., kinase inhibitors) .
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Metabolic Resistance: The tert-butyl group slows esterase-mediated degradation .
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Bioisosteric Potential: The 7-oxa moiety may mimic carbonyl or ether groups in bioactive molecules .
Material Science
The rigid spiro architecture could serve as:
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Chiral Ligands: In asymmetric catalysis due to non-planar stereochemistry.
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Polymer Modifiers: Enhancing thermal stability in polyesters or polyamides.
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